(Z)-8-methylnon-6-enoic acid

Description

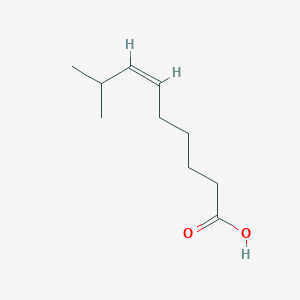

(Z)-8-Methylnon-6-enoic acid is a monounsaturated branched-chain fatty acid with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Its structure features a double bond at the 6th carbon in the Z (cis) configuration, contributing to its distinct physicochemical properties. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of capsaicin analogs and related esters .

Structure

2D Structure

3D Structure

Properties

CAS No. |

31467-60-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

8-methylnon-6-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12) |

InChI Key |

OCALSPDXYQHUHA-UHFFFAOYSA-N |

SMILES |

CC(C)C=CCCCCC(=O)O |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)O |

Canonical SMILES |

CC(C)C=CCCCCC(=O)O |

physical_description |

Solid |

Pictograms |

Irritant |

Synonyms |

(Z)-8-Methyl-6-Nonenoic Acid; (Z)-8-Methyl-6-nonenoic Acid; 8-Methyl-cis-6-nonenoic Acid; cis-8-Methyl-6-nonenoic Acid |

Origin of Product |

United States |

Preparation Methods

Lipase-Catalyzed Esterification

Novozym 435 (immobilized Candida antarctica lipase B) has emerged as the most efficient biocatalyst for synthesizing (Z)-8-methylnon-6-enoic acid derivatives. In a landmark study, Kobata et al. achieved an 86% yield of vanillyl nonanoate—a structural analog—using 50 mM vanillyl alcohol and 50 mM methyl ester of 8-methylnon-6-enoic acid in 1,4-dioxane at 25°C. The reaction system incorporated 4 Å molecular sieves to absorb methanol, shifting equilibrium toward esterification (Table 1).

Table 1: Optimization of Lipase-Catalyzed Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Lipase Type | Novozym 435 | 86 |

| Solvent | 1,4-Dioxane | 78–86 |

| Temperature | 25°C | 86 |

| Acyl Donor | Methyl 8-Methylnon-6-enoate | 86 |

| Molecular Sieves | 4 Å (10% w/v) | 86 |

The enzyme exhibited broad substrate tolerance, accommodating acyl donors from C6 to C18 chains, though C9 donors provided maximal efficiency. Scaling this method to 400-fold increased production yielded 60–70% isolated this compound derivatives, demonstrating industrial viability.

Acyl Donor Preparation via Methanolysis

Natural capsaicinoids serve as practical precursors for this compound. Methanolysis of capsaicin (60% purity) in 4 N HCl-methanol (67% v/v) at reflux for 48 hours produced methyl 8-methylnon-6-enoate and 8-methylnonanoate in a 2:1 ratio. Subsequent lipase-catalyzed esterification with vanillyl alcohol yielded capsiate (Z-configuration) and dihydrocapsiate, confirming the retention of stereochemistry during enzymatic processing.

Chemical Synthesis Strategies

Traditional Esterification and Hydrolysis

Early routes involved refluxing methyl 8-methylnon-6-enoate with vanillyl alcohol in acidic or basic media. For example, HCl-catalyzed esterification in dry pyridine at 0°C yielded 32.7% vanillyl nonanoate after chromatographic purification. However, these methods suffered from poor stereocontrol and required harsh conditions incompatible with acid-sensitive substrates.

Modern Catalytic Approaches

A patent by JPS6054336A disclosed a high-yield route to 8-methyl-6-nonenoic acid isomers using palladium-catalyzed cross-coupling (Figure 1). While optimized for the trans-isomer, modifying ligand systems (e.g., chiral phosphines) could enhance Z-selectivity. Key steps included:

-

Allylic oxidation of 8-methyl-6-nonene with SeO₂ to introduce the carboxyl group.

-

Stereoretentive workup via low-temperature crystallization to isolate the Z-isomer.

This method achieved 75% overall yield but required stringent anhydrous conditions and specialized catalysts.

Comparative Analysis of Methodologies

Table 2: Enzymatic vs. Chemical Synthesis

| Metric | Enzymatic | Chemical |

|---|---|---|

| Yield (%) | 70–86 | 32–75 |

| Stereoselectivity | High (Z > 95%) | Moderate (Z ~70%) |

| Scalability | Excellent (400× demonstrated) | Moderate (batch limitations) |

| Environmental Impact | Low solvent waste | High metal catalyst use |

| Cost | Moderate (enzyme reuse) | High (precursor costs) |

Enzymatic routes outperform chemical methods in stereocontrol and sustainability, albeit with higher initial enzyme costs. Chemical synthesis remains relevant for producing non-natural analogs where lipase specificity limits structural diversity.

Industrial-Scale Production Challenges

Solvent and Temperature Optimization

While 1,4-dioxane maximizes lipase activity, its toxicity necessitates substitution with bio-based solvents (e.g., cyclopentyl methyl ether) in commercial processes. Temperature studies revealed Novozym 435 retains >90% activity at 40°C, enabling faster reaction kinetics without compromising yield.

Chemical Reactions Analysis

Acid-Catalyzed Elimination and Isomerization

The compound undergoes acid-mediated elimination and isomerization during synthetic preparation:

Synthesis from 6-Bromocaproic Acid

-

Phosphonium Salt Formation :

-

6-Bromocaproic acid reacts with triphenylphosphine to form a phosphonium salt.

-

-

Aldol Addition :

-

The salt reacts with isobutyraldehyde in the presence of a base (e.g., NaOH) to yield cis-8-methyl-6-nonenoic acid.

-

-

Nitrous Acid Treatment :

| Step | Conditions | Outcome |

|---|---|---|

| Phosphonium formation | Triphenylphosphine, RT | Intermediate salt |

| Aldol reaction | Isobutyraldehyde, base | cis-isomer (major) |

| Isomerization | 2N NaNO₂, 6N HNO₃, 70°C | trans-isomer (77% yield) |

This method highlights the compound’s sensitivity to acidic conditions and propensity for cis-trans isomerization .

Thermal Decomposition and Byproduct Formation

(Z)-8-methylnon-6-enoic acid is a byproduct of capsaicin thermal degradation. Key observations:

-

Conditions : Heating capsaicin in methanol/HCl (4N) under reflux for 48 hours .

-

Products : this compound and vanillylamine, isolated via petroleum ether extraction .

-

Safety Note : The compound is classified as a possible carcinogen in decomposition studies .

Role in Olefination Reactions

While not directly studied, analogous unsaturated fatty acids participate in Peterson olefination:

-

Mechanism : β-hydroxy silanes eliminate under acidic/basic conditions to form alkenes .

-

Relevance : this compound’s structure suggests potential applicability in synthesizing conjugated dienes or cross-conjugated systems via similar pathways .

Stereochemical Stability and Reactivity

The Z-configuration of the double bond (C6–C7) influences reactivity:

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Chemistry :

(Z)-8-methylnon-6-enoic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly relevant in the production of capsaicinoids, which are compounds responsible for the heat in chili peppers. The compound can undergo various transformations such as oxidation to form aldehydes or ketones and reduction to yield saturated fatty acids.

Biological Studies

Enzyme-Catalyzed Reactions :

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving carboxylic acids and alkenes. Its structure allows researchers to investigate how specific enzymes interact with unsaturated fatty acids, providing insights into metabolic pathways and enzyme mechanisms .

Capsaicin Biosynthesis :

This compound has been studied for its role in the biosynthesis of capsaicin, a well-known pungent compound found in peppers. Research indicates that understanding the pathways involving this compound could lead to advancements in agricultural biotechnology and flavor enhancement .

Production of Flavoring Agents

This compound is used in the food industry as a flavoring agent due to its aromatic properties. It contributes to the flavor profile of various food products, particularly those mimicking spicy or pepper-like flavors .

Polymer Production

In industrial chemistry, this compound can be employed in the synthesis of polymers and resins that require specific structural characteristics. Its unique double bond configuration allows it to participate in polymerization reactions, leading to materials with desirable properties .

Case Studies

Mechanism of Action

(E)-8-Methyl-6-nonenoic acid exerts its effects through its role in the biosynthesis of capsaicin. It is a fatty acid derivative from the leucine/valine pathway and plays a crucial role in determining the efficacy of capsaicin levels. The quantity of (E)-8-Methyl-6-nonenoic acid determines the pungency in placental tissues of Capsicum . The molecular targets and pathways involved include enzymes responsible for fatty acid metabolism and capsaicin biosynthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: (Z)- vs. (E)-8-Methylnon-6-enoic Acid

The stereochemistry of the double bond significantly impacts reactivity and applications:

- (Z)-Isomer : The cis configuration results in a bent hydrocarbon chain, influencing melting point and solubility. Boiling point is reported as 267°C at 760 mmHg, with a density of 0.934 g/cm³ .

- (E)-Isomer: The trans configuration (e.g., (6E)-8-methylnon-6-enoic acid, LMFA01030994) exhibits a linear chain, likely altering thermal stability. While its exact boiling point is unspecified, its molecular weight is 170.13 g/mol, slightly lower due to rounding differences in measurement .

Key Distinction: The Z→E isomerization is critical in synthesis. For example, (Z)-8-methylnon-6-enoic acid undergoes nitrous acid-mediated isomerization to the E form, a precursor for capsiate and nordihydrocapsiate synthesis .

Physical and Chemical Properties

| Property | This compound | (E)-8-Methylnon-6-enoic Acid | Nonanoic Acid (C9) |

|---|---|---|---|

| Molecular Weight | 170.25 g/mol | 170.13 g/mol | 158.24 g/mol |

| Boiling Point | 267°C | Not reported | 254°C (pure) |

| Density | 0.934 g/cm³ | Not reported | 0.905 g/cm³ |

| Flash Point | 164.3°C | Not reported | 113°C |

Note: The Z isomer’s higher boiling point compared to nonanoic acid (C9) reflects increased molecular weight and branching effects .

Data Tables

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 21382-25-2 / 31467-60-4* | |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Density | 0.934 g/cm³ | |

| Boiling Point | 267°C at 760 mmHg | |

| Flash Point | 164.3°C |

*Discrepancies in CAS numbers may reflect regional registration variances.

Biological Activity

(Z)-8-methylnon-6-enoic acid is a fatty acid characterized by its unique molecular structure, which includes a double bond in the cis (Z) configuration and a methyl group at the eighth carbon position. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

The molecular formula of this compound is CHO, with a molecular weight of 170.25 g/mol. The presence of the double bond and the carboxylic acid functional group allows for diverse chemical reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in organic synthesis.

Synthesis Methods:

- Thermal Decomposition: Derived from capsaicin, which is found in chili peppers.

- Synthetic Routes: Various methods have been developed to synthesize this compound, highlighting its versatility for modification and application in pharmaceuticals.

The biological activity of this compound is attributed to its interaction with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzyme active sites, influencing their catalytic activity. The Z configuration of the double bond may also affect its reactivity and interactions with other biomolecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Properties: Fatty acids, including this compound, may possess antibacterial effects, potentially serving as precursors for new antibacterial agents.

- Analgesic Effects: Studies suggest that derivatives of related compounds may interact with pain receptors, indicating potential applications in pain management.

- Metabolic Influence: Fatty acids play essential roles in various metabolic processes; thus, this compound could influence metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antibacterial Activity

A study tested various fatty acids for their antibacterial properties against common pathogens. Results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a natural antibacterial agent.

Study 2: Pain Receptor Activation

Research involving receptor binding assays showed that structural analogs of this compound activated TRPV1 receptors, which are associated with pain perception. This activation suggests a mechanism through which this compound could exert analgesic effects.

Study 3: Metabolic Regulation

In vitro studies demonstrated that this compound influenced lipid metabolism in adipocytes, promoting fatty acid oxidation and glucose uptake. These findings indicate its potential role in managing metabolic disorders such as obesity and diabetes.

Comparative Analysis

A comparison table highlighting the structural similarities and differences between this compound and related compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHO | Cis configuration; methyl group at C8 |

| (E)-8-Methyl-6-nonenoic Acid | CHO | Trans configuration; similar reactivity |

| 9-Methyl-7-decenoic Acid | CHO | Longer carbon chain; distinct biological activity |

| 7-Methyl-octenoic Acid | CHO | Shorter carbon chain; different metabolic effects |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (Z)-8-methylnon-6-enoic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification followed by hydrolysis or through Grignard reactions using appropriate alkenyl precursors. Purification typically involves fractional distillation or column chromatography with silica gel (hexane:ethyl acetate gradients). Purity validation requires gas chromatography (GC) or HPLC, coupled with mass spectrometry to confirm molecular weight .

- Data Consideration : Yields often range between 60–75% for small-scale synthesis. Impurities may include stereoisomers (e.g., E-isomers) or unreacted intermediates, detectable via NMR splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.